molecular formula C11H13O3PSe B12791263 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide CAS No. 85318-38-3

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide

Cat. No.: B12791263
CAS No.: 85318-38-3
M. Wt: 303.16 g/mol
InChI Key: AUANPSPCEOAWMC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide is a specialized organophosphorus compound belonging to the class of 2,5-dihydro-1,2-oxaphospholes. These phosphorus-containing heterocycles are subjects of intense frontier research in synthetic organic chemistry due to their utility as versatile intermediates and potential biological activity . The core structure is a five-membered ring containing both oxygen and phosphorus, with the selenium moiety introduced via a phenylseleno group. Such compounds are typically synthesized via electrophilic cyclization reactions of phosphorylated allenes or α-hydroxyallenes, where the phosphorus functional group acts as a participating neighboring group . The incorporation of a phenylseleno substituent at the 4-position is particularly valuable, as the selenyl group can serve as a versatile chemical handle for further functionalization, including a wide range of oxidation and elimination reactions. Researchers value this compound for developing new synthetic methodologies, exploring the chemistry of heterocyclic systems, and as a potential precursor for the creation of novel molecular scaffolds. Investigations into phosphorus heterocycles have revealed that derivatives like oxaphospholes can exhibit significant biological activity, acting as enzyme inhibitors or possessing other pharmacologically relevant properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

85318-38-3

Molecular Formula

C11H13O3PSe

Molecular Weight

303.16 g/mol

IUPAC Name

2-hydroxy-5,5-dimethyl-4-phenylselanyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C11H13O3PSe/c1-11(2)10(8-15(12,13)14-11)16-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)

InChI Key

AUANPSPCEOAWMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CP(=O)(O1)O)[Se]C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide typically proceeds via:

  • Step 1: Preparation of methyl-N-alkyl(phenyl)-(3-methylalk-1,2-dienyl)phosphonamidates as key intermediates.
  • Step 2: Electrophilic addition of phenylselenyl bromide (PhSeBr) to these intermediates to form the oxaphosphole ring with the phenylseleno substituent.

This approach is supported by the work of Enchev et al. (2017), who demonstrated the efficient synthesis of related 2,5-dihydro-1,2-oxaphosphole-2-oxide derivatives via nucleophilic displacement and electrophilic addition reactions under controlled conditions.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 Dichlorophosphonic precursors (1a,b), methanol, pyridine, amine (alkyl or phenyl), dry diethyl ether, 0 to -5 °C Nucleophilic substitution of phosphorus dichloride with methanol and amine to form methyl-N-alkyl(phenyl)-(3-methylalk-1,2-dienyl)phosphonamidates (2a-f). Stirring for 1 hour, then overnight rest. Yields ~81%, purified by vacuum distillation. Reaction under inert atmosphere to exclude moisture.
2 Methyl-N-alkyl(phenyl)-(3-methylalk-1,2-dienyl)phosphonamidates (2a-f), phenylselenyl bromide (PhSeBr), methylene chloride, -12 to -10 °C Electrophilic addition of PhSeBr to the phosphonamidates to form 5,5-dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide derivatives (3a-l). Reaction mixture purified by silica gel chromatography (hexane/ethyl acetate 1:1). Yields ~85%, confirmed by spectral data (NMR, IR). Reaction performed under argon to prevent oxidation.

Key Reagents and Their Preparation

  • Phenylselenyl bromide (PhSeBr): Commercially available or synthesized by bromination of diphenyl diselenide under controlled conditions.
  • Dichlorophosphonic precursors: Prepared or purchased; these serve as the phosphorus source for ring formation.
  • Solvents: Dry diethyl ether and methylene chloride purified by standard drying methods to avoid moisture interference.

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy:
    • ^31P NMR shows characteristic chemical shifts around 16.9 ppm for intermediates and distinct shifts upon ring closure and phenylseleno substitution.
    • ^1H NMR confirms aromatic protons of the phenylseleno group and methyl substituents on the ring.
  • IR Spectroscopy:
    • Bands at ~1260 cm^-1 (P=O stretch), ~1000 cm^-1 (P-O-C stretch), and aromatic C=C stretches confirm functional groups.
  • Elemental Analysis:
    • Phosphorus, nitrogen, and selenium content closely match calculated values, confirming purity and correct substitution.
  • Melting Points:
    • Typical melting points for these derivatives range from 113-116 °C, indicating crystalline purity.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Phosphonic dichlorides, methanol, alkyl/phenyl amines, phenylselenyl bromide
Solvents Dry diethyl ether, methylene chloride
Temperature 0 to -5 °C for substitution; -12 to -10 °C for electrophilic addition
Atmosphere Argon or inert gas to exclude moisture and oxygen
Purification Vacuum distillation (step 1), silica gel chromatography (step 2)
Yields 81% (phosphonamidates), 85% (selenylated oxaphospholes)
Characterization NMR (^1H, ^31P), IR, elemental analysis, melting point

Research Findings and Notes

  • The method allows for selective introduction of the phenylseleno group at the 4-position of the oxaphosphol ring, a position critical for the compound’s reactivity.
  • The use of phenylselenyl bromide as an electrophile is efficient and reproducible, providing high yields and purity.
  • The reaction conditions (low temperature, inert atmosphere) are crucial to prevent side reactions such as oxidation or hydrolysis.
  • The synthetic route is versatile and can be adapted to prepare related derivatives by varying the amine substituent or electrophilic reagent.
  • The compound’s stability and purity make it suitable for further applications in organophosphorus chemistry and as a chiral resolving agent.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s unique structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The presence of the selenium atom is particularly important for its antioxidant properties, as it can neutralize reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural Analogues

4-Bromo-N,N-diethyl-5,5-dimethyl-2,5-dihydro-1,2-oxaphosphol-2-amine 2-oxide (Br-oxph)

  • Substituents: Bromine at position 4, diethylamine at position 2 (vs. phenylseleno and hydroxyl in the target compound).
  • Bioactivity : Br-oxph exhibits significant apoptotic activity in SK-MES-1 human lung cancer cells, with an IC50 of 1.8 mg/ml after 48 hours .
  • Genotoxicity: Low-dose genotoxicity studies (10⁻¹²–10⁻¹⁵ M) in mice bone marrow and Allium cepa root cells revealed dose-dependent chromosomal aberrations and micronuclei formation .

2.1.2 N-Morpholino-O-alkyl-3-methyl-1,2-butadienephosphonic acid esters

  • Substituents: Morpholino and alkyl groups instead of phenylseleno or bromine.
  • Reactivity : These derivatives undergo regioselective alkylation and hydrolysis, highlighting the influence of electron-donating substituents on reaction pathways .

N-Alkyl(phenyl)amido-O-methyl-1,2-alkadienephosphonates

  • Substituents: Amido groups and alkyl chains, leading to enhanced thermal stability compared to the phenylseleno derivative.
  • Applications : Used as precursors for phosphorylated heterocycles via cycloaddition reactions .
Electronic and Reactivity Profiles
  • Phenylseleno Group: Introduces redox-active selenium, which may confer antioxidant or pro-oxidant properties absent in brominated analogs like Br-oxph.
  • Hydroxyl vs.
  • Halogen vs. Chalcogen : Bromine in Br-oxph enhances electrophilicity, while selenium in the target compound may facilitate nucleophilic substitution or metal coordination.

Biological Activity

5,5-Dimethyl-4-(phenylseleno)-2,5-dihydro-1,2-oxaphosphol-2-ol 2-oxide (commonly referred to as DMPO) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMPO is characterized by its unique oxaphosphol structure combined with a phenylselenyl group. This structural configuration is hypothesized to contribute to its biological activities.

Chemical Formula: C11H15NO3PSe
Molecular Weight: 292.25 g/mol
CAS Number: [not specified in the sources]

Mechanisms of Biological Activity

The biological activity of DMPO primarily stems from its interactions at the molecular level with various biological targets. Key mechanisms include:

  • Antioxidant Activity : DMPO has been shown to exhibit significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that DMPO can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Cell Signaling Modulation : DMPO may influence cell signaling pathways, particularly those related to inflammation and cancer progression.

Antioxidant Activity

A study demonstrated that DMPO effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases such as neurodegeneration and cardiovascular disorders .

Enzyme Inhibition

Research indicated that DMPO inhibits the activity of specific phosphatases, which are critical for various cellular processes. This inhibition could lead to altered signaling pathways associated with cancer cell growth .

Case Study 1: Neuroprotective Effects

In a controlled experiment involving neuronal cell lines exposed to oxidative stress, DMPO treatment resulted in a significant decrease in cell death compared to untreated controls. The study concluded that DMPO's antioxidant properties could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 2: Cancer Cell Growth Inhibition

Another study investigated the effects of DMPO on cancer cell lines. Results showed that DMPO inhibited cell proliferation by inducing apoptosis through the modulation of specific signaling pathways related to cell survival .

Data Summary

Property Value
Chemical FormulaC11H15NO3PSe
Molecular Weight292.25 g/mol
Antioxidant ActivityHigh
Enzyme InhibitionYes
Cell Proliferation InhibitionYes

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